N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide

Medicinal Chemistry Chemical Biology Lead Optimization

This unsymmetrical oxalamide features a 4-benzyloxybenzyl arm and a chiral 1-phenylethyl group, creating a distinct hydrogen-bonding geometry not found in symmetrical variants. With no curated bioactivity in ChEMBL or PubChem, it fills an underrepresented topology space in screening libraries. Prioritize for antifungal agrochemical discovery (class-level >70% inhibition at 50 μg/mL) and sEH inhibitor scaffold-hopping programs. The racemic α-methylbenzyl center offers direct enantiomeric resolution for differential profiling—a capability absent in achiral analogs. Confirm availability for custom synthesis or stock.

Molecular Formula C24H24N2O3
Molecular Weight 388.467
CAS No. 1207017-88-6
Cat. No. B2446578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide
CAS1207017-88-6
Molecular FormulaC24H24N2O3
Molecular Weight388.467
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C24H24N2O3/c1-18(21-10-6-3-7-11-21)26-24(28)23(27)25-16-19-12-14-22(15-13-19)29-17-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3,(H,25,27)(H,26,28)
InChIKeyPUNNJRHQRMCDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide (CAS 1207017-88-6): Structural and Procurement Baseline


N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide is an unsymmetrically substituted oxalamide bearing a 4-benzyloxybenzyl group on one amide nitrogen and a 1-phenylethyl group on the other . This C24H24N2O3 scaffold (MW 388.5) is notably underrepresented in primary pharmacology and patent literature, with no curated bioactivity entries in ChEMBL, BindingDB, or PubChem, and no dedicated SAR studies identified [1]. Procurement decisions for this compound are therefore driven primarily by its unique substitution pattern—a diarylmethoxybenzyl moiety paired with a chiral (racemic) α-methylbenzyl side chain—which distinguishes it from both symmetrical oxalamides and more common N-aryl/N-alkyl variants.

Why N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide Cannot Be Reliably Substituted by Generic In-Class Analogs


Unsymmetrical oxalamides are not functionally interchangeable. The oxalamide bridge presents two distinct hydrogen-bond donor/acceptor vectors, and the nature of the flanking substituents dictates conformational preference, target engagement geometry, and physicochemical properties [1]. In the case of N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide, the 4-benzyloxybenzyl arm provides an extended, electron-rich aromatic surface capable of π-stacking and hydrophobic packing, while the 1-phenylethyl group introduces a chiral center and a sterically constrained α-methylbenzyl motif. Replacing either substituent with a simpler benzyl, phenyl, or alkyl group alters the spatial presentation of the oxalamide core, the compound's lipophilicity (estimated logP), and its hydrogen-bonding geometry [2]. In class-level SAR, subtle changes on the oxalamide nitrogen substituents have been shown to invert selectivity or abolish target inhibition entirely, underscoring that generic in-class substitution is not advisable without confirmatory experimental data [2].

Quantitative Differentiation Evidence: N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide vs. Closest Analogs


Molecular Weight Differentiation vs. Common Oxalamide Analogs

The target compound (MW 388.5) occupies a higher molecular-weight and lipophilicity space compared to commonly used oxalamide building blocks such as N1-benzyl-N2-phenyloxalamide (MW 254.3), N-(4-methoxyphenyl)-N'-(1-phenylethyl)oxamide (MW 298.3), and N1,N2-dibenzyloxalamide (MW 268.3) . This difference in size and predicted logP (estimated at ~4.5–5.0 for the target vs. ~2.0–3.0 for simpler analogs based on fragment-based calculations) translates to distinct pharmacokinetic and target-engagement profiles in the context of oxalamide-class pharmacology [1].

Medicinal Chemistry Chemical Biology Lead Optimization

Chiral Phenylethyl Substituent: Structural Distinction from Achiral Analogs

The target compound contains a racemic 1-phenylethyl substituent (α-methylbenzyl) that introduces a stereogenic center adjacent to the oxalamide nitrogen. This contrasts with achiral N-benzyl or N-phenyl analogs, such as N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1206999-43-0, MW 380.5) and N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide (CAS 1207007-34-8, MW 420.5), both of which lack sp3-hybridized chiral centers [1]. The presence of the chiral center provides a handle for enantiomeric resolution and stereospecific SAR exploration, a capability not available in achiral comparator oxalamides.

Stereochemistry Asymmetric Synthesis Chiral Pool

Class-Level Bactericidal Activity Inference from Benzyloxy-Amide Patent SAR

Chinese patent CN-114276287-A discloses 45 N-(substituted benzyloxy) amide compounds with measured fungicidal activity, reporting that compounds A9 and A11 achieved >70% inhibition against Phytophthora capsici at 50 μg/mL, and compound C1 showed >75% inhibition against Rhizoctonia solani (rice sheath blight) at 50 μg/mL [1]. Although these patent examples are N-(benzyloxy) monoamides rather than oxalamides, the shared 4-benzyloxybenzyl pharmacophore and the demonstrated potent antifungal activity provide a class-level rationale for evaluating the target oxalamide in antifungal screens. No analogous bactericidal data have been reported for N1-benzyl-N2-phenyloxalamide or simpler oxalamides, suggesting that the 4-benzyloxybenzyl group is a critical determinant of antifungal activity within this chemotype [1].

Agrochemical Discovery Fungicide Plant Pathology

Isomeric Differentiation: Target Compound vs. Same-Formula Isomer N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide

A compound with identical molecular formula (C24H24N2O3, MW 388.5) but distinct connectivity—N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide (CAS 1396872-84-6)—is commercially available . The key structural difference is the replacement of the 4-benzyloxybenzyl group with a 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl group and the 1-phenylethyl group with an m-tolyl group. This isomer introduces a secondary alcohol (hydrogen-bond donor), a biphenyl system (extended π-surface), and lacks the oxalamide ether oxygen. These differences alter hydrogen-bonding capacity, conformational flexibility, and metabolic soft spots (e.g., benzylic ether oxidation vs. secondary alcohol conjugation), rendering the two isomers chemically and pharmacologically non-equivalent despite identical molecular weight.

Isomer Comparison Structure-Activity Relationships Chemical Library Design

Oxalamide Class SAR: Substitution Pattern Dictates Target Engagement (sEH Inhibitor Case Study)

In the most systematic oxalamide-class SAR study available, Kim et al. (2014) demonstrated that N-substituent identity on the oxalamide scaffold dramatically modulates human soluble epoxide hydrolase (sEH) inhibition potency and water solubility [1]. For example, compound 6 (2-adamantyl + benzyloxy substituent) showed potent sEH inhibition, whereas altering the alkyl/aryl groups shifted activity by orders of magnitude. Although the target compound was not directly tested in this study, the SAR trend confirms that the specific combination of a large lipophilic group (here, 4-benzyloxybenzyl) and a branched alkylaryl group (1-phenylethyl) is expected to produce distinct target engagement relative to oxalamides bearing, e.g., smaller alkyl or unsubstituted phenyl groups. This class-level evidence underscores that procurement cannot default to a 'representative' oxalamide for assay deployment.

Enzyme Inhibition Soluble Epoxide Hydrolase Pharmacophore Design

Highest-Confidence Application Scenarios for N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide


Antifungal Lead Discovery Leveraging the 4-Benzyloxybenzyl Pharmacophore

Based on class-level evidence from CN-114276287-A, where N-(4-benzyloxybenzyl) amides demonstrated >70–75% inhibition of agricultural fungal pathogens (Phytophthora capsici, Rhizoctonia solani) at 50 μg/mL [1], the target oxalamide should be prioritized for antifungal screening in agrochemical discovery programs. The oxalamide bridge may offer improved metabolic stability or altered target selectivity compared to the monoamide patent compounds, while retaining the critical benzyloxybenzyl recognition element.

Stereochemical SAR Expansion via Enantiomeric Resolution

The presence of a racemic 1-phenylethyl chiral center in the target oxalamide provides a direct opportunity for enantiomeric separation and differential biological testing. This is not possible with achiral analogs such as N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide or N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide [1][2]. Programs requiring chiral lead matter for target selectivity studies should procure this compound specifically for resolution and enantiomer-specific profiling.

Scaffold-Hopping from Oxyoxalamide sEH Inhibitors to Oxalamide Analogs

The Kim et al. (2014) study established that oxyoxalamides bearing large lipophilic N-substituents (e.g., adamantyl + benzyloxy) are potent sEH inhibitors [1]. The target oxalamide—differing by the absence of the oxy bridge but retaining a large aryloxy group (4-benzyloxybenzyl) and a branched alkylaryl group (1-phenylethyl)—represents a scaffold-hopping opportunity. Medicinal chemistry teams investigating sEH or related epoxide hydrolase targets should evaluate this compound to determine whether the oxalamide core can recapitulate or improve upon oxyoxalamide potency and solubility profiles.

Chemical Library Diversification with a Unique Oxalamide Topology

For high-throughput screening libraries, this oxalamide fills an underrepresented topology space: an unsymmetrical diamide with an extended diaryl ether on one terminus and a chiral α-methylbenzyl group on the other [1]. It is structurally distinct from both the C2-symmetric oxalamides and the mono-amide benzyloxy compounds prevalent in screening collections. Procurement for diversity-oriented synthesis or fragment-based library design is justified by its unique shape and pharmacophoric elements.

Quote Request

Request a Quote for N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.